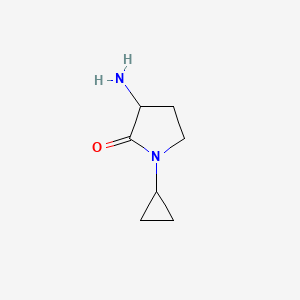

3-Amino-1-cyclopropylpyrrolidin-2-one

Description

Properties

IUPAC Name |

3-amino-1-cyclopropylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c8-6-3-4-9(7(6)10)5-1-2-5/h5-6H,1-4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZXGBMLUQYFTKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CCC(C2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to 3-Amino-1-cyclopropylpyrrolidin-2-one involves the cyclization of suitable precursors under controlled conditions to form the lactam ring and introduce the amino and cyclopropyl groups.

Cyclization of Precursors: The synthesis typically starts with a lactam precursor that undergoes reaction with cyclopropylamine. This nucleophilic substitution or ring closure is facilitated by acidic conditions, commonly using strong acids such as hydrochloric acid, which also leads to the formation of the hydrochloride salt of the product.

Reaction Conditions: The reaction is generally conducted at moderate temperatures to balance reaction rate and selectivity. The pH is carefully controlled to favor cyclization and salt formation while minimizing side reactions.

Purification: After the reaction, purification is achieved through recrystallization or chromatographic methods to isolate the pure hydrochloride salt of 3-Amino-1-cyclopropylpyrrolidin-2-one.

Industrial Production Methods

In industrial settings, the synthesis is scaled up using batch reactors designed for controlled mixing, temperature regulation, and pH control to optimize yield and purity.

Batch Reactor Use: Large-scale batch reactors allow precise control of reaction parameters and facilitate efficient mixing of cyclopropylamine with the lactam precursors.

Optimization: Parameters such as reactant concentration, temperature, and reaction time are optimized to maximize product yield and minimize impurities.

Product Isolation: Industrial processes often include downstream purification steps such as recrystallization or chromatography to ensure the final product meets quality standards.

Chemical Reaction Analysis Relevant to Preparation

Understanding the chemical behavior of 3-Amino-1-cyclopropylpyrrolidin-2-one informs its preparation and potential modifications:

Oxidation: The amino group can be oxidized to nitroso or nitro derivatives, which may be relevant for further functionalization or degradation pathways.

Reduction: The compound can be reduced to related amines, which may serve as intermediates or analogs in synthetic routes.

Substitution: The amino group is reactive in nucleophilic substitution reactions, enabling the synthesis of various substituted derivatives.

Comparative Table of Preparation Parameters

| Step | Description | Conditions | Notes |

|---|---|---|---|

| Precursor selection | Lactam precursor with reactive sites | Purity >95% | Essential for high yield |

| Cyclopropylamine reaction | Reaction with cyclopropylamine under acid | HCl, moderate temperature (40-60°C) | Formation of hydrochloride salt |

| Cyclization | Intramolecular ring closure | Controlled pH (acidic) | Ensures lactam ring formation |

| Purification | Recrystallization or chromatography | Solvent-dependent | Removes impurities, isolates product |

| Industrial scale-up | Batch reactor synthesis | Optimized temperature, pH, time | Ensures reproducibility and scale |

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1-cyclopropylpyrrolidin-2-one can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Addition: Various electrophiles and nucleophiles can be used to add functional groups to the compound.

Major Products Formed: The reactions of 3-Amino-1-cyclopropylpyrrolidin-2-one can lead to the formation of a wide range of products, including oxidized derivatives, reduced forms, substituted analogs, and addition products.

Scientific Research Applications

Chemistry: In chemistry, 3-Amino-1-cyclopropylpyrrolidin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential biological activity, including antimicrobial and antiviral properties. It can be used in the development of new drugs and therapeutic agents.

Medicine: In the medical field, 3-Amino-1-cyclopropylpyrrolidin-2-one is being investigated for its potential use in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In industry, the compound is used in the production of specialty chemicals and materials. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 3-Amino-1-cyclopropylpyrrolidin-2-one exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and interact with enzymes or receptors, leading to biological activity. The cyclopropyl group contributes to the compound's stability and reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and safety data for 3-Amino-1-cyclopropylpyrrolidin-2-one and related pyrrolidinone/amine derivatives:

Structural and Functional Differences

- The trityloxymethyl substituent in (S)-(+)-5-(Trityloxymethyl)-2-pyrrolidinone adds steric bulk, favoring chiral resolution in synthesis .

- Amino Group Positioning: 1-Cyclopropylpyrrolidin-3-amine lacks the ketone moiety, increasing basicity and altering solubility compared to pyrrolidin-2-one derivatives .

Biological Activity

3-Amino-1-cyclopropylpyrrolidin-2-one is a bicyclic organic compound characterized by its unique structure, which includes a pyrrolidine ring and a cyclopropyl group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development. Although research on this compound is still emerging, preliminary studies suggest significant biological activity that warrants further exploration.

The specific mechanism of action for 3-Amino-1-cyclopropylpyrrolidin-2-one is not yet fully elucidated. However, it is believed to interact with various molecular targets, including neurotransmitter receptors and enzymes, which may influence biological pathways related to mood, cognition, and potentially other therapeutic areas. The unique combination of the cyclopropyl moiety and the amino group may contribute to its distinct biological activity compared to similar compounds.

Potential Therapeutic Applications

Research indicates that 3-Amino-1-cyclopropylpyrrolidin-2-one may have several therapeutic applications:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.

- Anticancer Properties : There are indications that 3-Amino-1-cyclopropylpyrrolidin-2-one may exhibit anticancer activity. Similar compounds have shown efficacy against various cancer cell lines, suggesting potential for this compound as well.

- Neuropharmacological Effects : Due to its structural similarities with known psychoactive compounds, it is hypothesized that this compound may influence mood and cognitive functions through interactions with neurotransmitter systems.

Comparative Analysis with Similar Compounds

To better understand the biological activity of 3-Amino-1-cyclopropylpyrrolidin-2-one, a comparison with structurally related compounds is useful.

| Compound Name | Key Features | Biological Activity Potential |

|---|---|---|

| 3-Aminopyrrolidin-2-one | Contains an amino group on a pyrrolidine ring | Lacks cyclopropyl group; limited data |

| 3-Amino-1-methylpyrrolidin-2-one | Methyl group instead of cyclopropyl | Potential antidepressant properties |

| 4-Amino-1-cyclopropylpyrrolidin-2-one | Different amino positioning | May exhibit different biological activities |

| 1-Cyclopropylpyrrolidin-2-one | No amino group | Primarily studied for chemical properties |

The distinct structural features of 3-Amino-1-cyclopropylpyrrolidin-2-one suggest it may possess unique pharmacological profiles compared to these analogs.

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling 3-Amino-1-cyclopropylpyrrolidin-2-one in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical safety goggles, and lab coats. Gloves must be inspected before use and disposed of properly after contamination .

- Ventilation : Ensure fume hoods or local exhaust ventilation to avoid inhalation of vapors. Maintain electrostatic discharge precautions during transfer .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite), collect in sealed containers, and dispose of as hazardous waste. Avoid release into drains .

- Storage : Keep containers tightly sealed in dry, well-ventilated areas away from ignition sources .

Q. What spectroscopic techniques are suitable for characterizing 3-Amino-1-cyclopropylpyrrolidin-2-one?

- Methodological Answer :

- NMR Spectroscopy : Use H and C NMR to confirm the cyclopropyl ring (characteristic upfield shifts for cyclopropane protons) and the pyrrolidinone backbone. Compare with analogs like 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one for substituent effects .

- Mass Spectrometry : High-resolution MS (HRMS) can verify molecular weight (e.g., 168.19 g/mol for the base structure) and fragmentation patterns.

- IR Spectroscopy : Identify carbonyl (C=O) stretches (~1700 cm) and amine N-H stretches (~3300 cm) .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing cyclopropyl groups into pyrrolidinone derivatives?

- Methodological Answer :

- Substitution Reactions : Use palladium-catalyzed cross-coupling or nucleophilic substitution. For example, replace halogenated leaving groups (e.g., in 1-chloropyrrolidin-2-one) with cyclopropylamine under basic conditions (e.g., KCO in DMF at 80°C) .

- Catalyst Screening : Test Pd(PPh) or CuI for efficiency. Monitor by TLC or HPLC to optimize reaction time and yield.

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF) to balance reactivity and solubility .

Q. How should researchers address contradictions in reported toxicity or ecological data for this compound?

- Methodological Answer :

- Data Gap Analysis : Note that existing SDS indicate "no data available" for ecotoxicity (e.g., bioaccumulation, soil mobility) . Perform in vitro assays (e.g., Ames test for mutagenicity) or in silico modeling (e.g., QSAR tools like EPI Suite) to predict hazards .

- Comparative Studies : Use analogs (e.g., 3-Amino-1-(4-chlorophenyl)pyrrolidin-2-one) with known toxicity profiles to infer risks. Fluorinated analogs may exhibit higher metabolic stability but lower acute toxicity .

Q. What computational strategies are effective for studying the structure-activity relationship (SAR) of 3-Amino-1-cyclopropylpyrrolidin-2-one derivatives?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes or receptors). Compare binding affinities with halogenated analogs (e.g., 4-fluorophenyl vs. cyclopropyl substituents) .

- DFT Calculations : Analyze electronic effects of the cyclopropyl group on the pyrrolidinone ring’s reactivity. Calculate HOMO-LUMO gaps to predict nucleophilic/electrophilic sites .

- MD Simulations : Simulate solvation dynamics in aqueous vs. lipid membranes to assess bioavailability .

Data Contradiction & Validation

Q. How to resolve discrepancies in synthetic yields reported for cyclopropyl-substituted pyrrolidinones?

- Methodological Answer :

- Parameter Screening : Systematically vary temperature, catalyst loading, and stoichiometry. Use DoE (Design of Experiments) to identify critical factors.

- Byproduct Analysis : Employ LC-MS or GC-MS to detect side products (e.g., ring-opened intermediates or dimerization). Adjust reaction conditions to suppress undesired pathways .

- Reproducibility Checks : Cross-validate results using alternative synthetic routes (e.g., reductive amination vs. ring-closing metathesis) .

Comparative Analysis

Q. How does the cyclopropyl substituent influence the compound’s reactivity compared to aryl-substituted analogs?

- Methodological Answer :

- Electronic Effects : Cyclopropyl’s ring strain and σ-donor character increase electrophilicity at the pyrrolidinone carbonyl, enhancing susceptibility to nucleophilic attack. Compare with 4-fluorophenyl analogs, where electron-withdrawing groups reduce reactivity .

- Steric Effects : Cyclopropyl’s compact structure minimizes steric hindrance, enabling faster reaction kinetics than bulkier aryl groups.

- Biological Implications : Cyclopropyl may improve metabolic stability by resisting oxidative degradation compared to halogenated aryl groups .

Safety & Regulatory Compliance

Q. What ethical and regulatory guidelines apply to biological testing of this compound?

- Methodological Answer :

- Non-Clinical Use : Note that this compound is not FDA-approved and is strictly for research. Prohibit in vivo testing without institutional ethics committee approval .

- Waste Disposal : Follow EPA guidelines for amine-containing waste. Neutralize with dilute HCl before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.